molecular formula C26H27NO3 B13725136 Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate

Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate

Cat. No.: B13725136
M. Wt: 401.5 g/mol
InChI Key: ZGKSTVLIBXGASI-UHFFFAOYSA-N
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Description

Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.

    Introduction of the Benzyloxyphenyl Group: This step might involve the reaction of a benzyloxyphenyl derivative with an intermediate compound.

    Esterification: The final step would involve the esterification of the intermediate to form the desired ester compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The benzylamino and benzyloxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Affecting biochemical pathways.

    Modulating Cellular Processes: Influencing cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(Amino)-4-[4-(benzyloxy)phenyl]-2-butenoate: Lacks the benzyl group on the amino moiety.

    Ethyl 3-(Benzylamino)-4-[4-(methoxy)phenyl]-2-butenoate: Has a methoxy group instead of a benzyloxy group.

Properties

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 3-(benzylamino)-4-(4-phenylmethoxyphenyl)but-2-enoate

InChI

InChI=1S/C26H27NO3/c1-2-29-26(28)18-24(27-19-22-9-5-3-6-10-22)17-21-13-15-25(16-14-21)30-20-23-11-7-4-8-12-23/h3-16,18,27H,2,17,19-20H2,1H3

InChI Key

ZGKSTVLIBXGASI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

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